N-benzyl-N'-{[1-(2-methylbenzyl)pyrrolidin-3-yl]methyl}sulfamide
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Overview
Description
Compounds like “N-benzyl-N’-{[1-(2-methylbenzyl)pyrrolidin-3-yl]methyl}sulfamide” belong to a class of organic compounds known as sulfamides. Sulfamides are amides of sulfamic acid and have the general structure RS(=O)(=O)NR2, where R is an organyl group .
Synthesis Analysis
The synthesis of such compounds typically involves the reaction of an appropriate amine with sulfamic acid or its derivatives. The exact method would depend on the specific structures of the amine and the sulfamic acid derivative .Molecular Structure Analysis
The molecular structure of a compound like this would be determined by the specific groups attached to the nitrogen and sulfur atoms. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to determine the structure of such compounds .Chemical Reactions Analysis
Sulfamides can undergo a variety of chemical reactions. They can act as bases, nucleophiles, or ligands in coordination complexes. The specific reactions would depend on the other groups present in the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of a sulfamide would depend on its specific structure. These properties could include melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(benzylsulfamoyl)-1-[1-[(2-methylphenyl)methyl]pyrrolidin-3-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2S/c1-17-7-5-6-10-20(17)16-23-12-11-19(15-23)14-22-26(24,25)21-13-18-8-3-2-4-9-18/h2-10,19,21-22H,11-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLPJNDINMBYLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCC(C2)CNS(=O)(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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